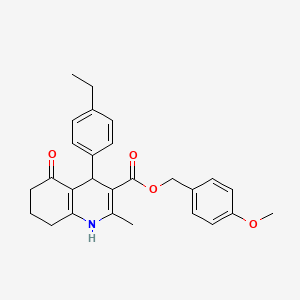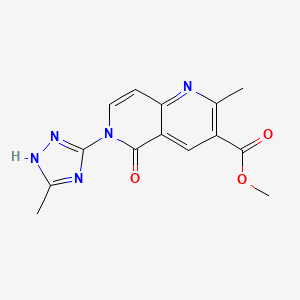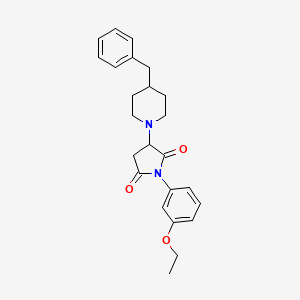
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is a thiazolone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is not well understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the level of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one in lab experiments is its potent antitumor activity. The compound has been found to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Finally, the compound can be tested in vivo to evaluate its safety and efficacy in animal models.
Conclusion
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has gained significant attention in the scientific community due to its various applications in research. The compound has been found to exhibit potent antitumor activity, antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples. The synthesis of the compound has been achieved using different methods, and its mechanism of action is not well understood. However, the compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound, including the development of more efficient synthesis methods, investigation of the mechanism of action, modification of the compound to improve its solubility and bioavailability, and testing in vivo to evaluate its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been achieved using different methods. One of the popular methods is the reaction of 2-aminothiazole with 1-naphthaldehyde and allyl bromide in the presence of potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. Other methods include the reaction of 2-aminothiazole with 1-naphthylmethyl ketone and allyl bromide in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been extensively used in scientific research due to its various applications. The compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been reported to have antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
(4Z)-4-(naphthalen-1-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-10-20-17-18-15(16(19)21-17)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVJHALOAFHAY-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC3=CC=CC=C32)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)





![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)